Azimilide
Beschreibung
Contextualization within Antiarrhythmic Drug Development
The development of azimilide is situated within the broader effort to create antiarrhythmic therapies that can effectively treat prevalent conditions like atrial fibrillation and reduce the risk of life-threatening ventricular arrhythmias, especially in vulnerable patient populations such as those following myocardial infarction. nih.gov Unlike some other Class III agents that selectively block the rapid component of the delayed rectifier potassium current (IKr), this compound has been shown to block both the rapid (IKr) and slow (IKs) components of this current in cardiac cells. nih.govdrugbank.comnih.govtandfonline.com This dual-channel blockade is a distinguishing feature of this compound's mechanism of action and was hypothesized to potentially reduce the likelihood of reverse use-dependence, a phenomenon where a drug's effect is more pronounced at slower heart rates, which can be proarrhythmic. nih.govdrugbank.comtandfonline.com Additionally, this compound has shown weaker blocking effects on sodium (INa) and calcium (ICaL) currents at higher concentrations. drugbank.comtandfonline.com
Investigational Status and Research Significance
This compound is an investigational drug that has not received approval for clinical use in any country. drugbank.comnih.gov Its significance lies in the extensive research conducted to evaluate its efficacy and safety in various clinical trial settings. These investigations have aimed to determine its potential role in maintaining sinus rhythm in patients with atrial arrhythmias and in reducing the frequency and severity of ventricular arrhythmias in high-risk individuals, such as those with implanted cardioverter-defibrillators (ICDs) or those who have recently experienced a myocardial infarction. nih.govwikipedia.orgnih.goveurekaselect.com
Research into this compound has provided valuable insights into the complexities of antiarrhythmic drug development and the challenges associated with targeting specific ion channels. Despite not achieving market approval, the data generated from studies on this compound contribute to the understanding of cardiac electrophysiology and the potential therapeutic strategies for managing arrhythmias.
Detailed research findings from key studies are presented below:
Research Findings on this compound
| Study/Context | Design/Population | Key Findings | Citations |
| Experimental Atrial Fibrillation (Dogs) | Evaluation of this compound vs. dofetilide (B1670870) in a dog model of vagal atrial fibrillation. | High-dose this compound significantly increased atrial fibrillation cycle length and terminated AF in a high percentage of dogs. Lower doses showed comparable efficacy to dofetilide in converting AF. oup.com | oup.com |
| This compound Supraventricular Arrhythmia Program | Series of randomized, placebo-controlled trials (>1000 patients with history of AF/flutter, ~70% with structural heart disease). | This compound significantly prolonged the time to first symptomatic recurrence of paroxysmal supraventricular tachycardia or atrial fibrillation/flutter. Doses of 100 mg and 125 mg were found effective. eurekaselect.comnih.govjacc.orgaafp.org Median time to recurrence with 125 mg was 130 days vs 17 days with placebo in one trial. aafp.org | eurekaselect.comnih.govjacc.orgaafp.org |
| This compound post-Infarct surVival Evaluation (ALIVE) Trial | Large randomized, multinational, placebo-controlled study (3717 post-MI patients with depressed LV function). | No statistical difference in all-cause mortality between this compound and placebo after 1 year. eurekaselect.comahajournals.org this compound statistically reduced the incidence of new atrial fibrillation. eurekaselect.comahajournals.orgjacc.org | eurekaselect.comahajournals.orgjacc.org |
| SHock Inhibition Evaluation with this compound (SHIELD) Trial | Randomized, double-blind, placebo-controlled trial (633 ICD recipients). | This compound significantly reduced the recurrence of all-cause shocks plus symptomatic tachyarrhythmias terminated by antitachycardia pacing (ATP). acc.orgahajournals.orgahajournals.org Reductions in all-cause shocks alone were not statistically significant. acc.orgahajournals.orgahajournals.org Incidence of appropriate ICD therapies was reduced. acc.orgahajournals.orgahajournals.org | acc.orgahajournals.orgahajournals.org |
| Canine Ventricular Myocytes | Whole cell clamp and microelectrode techniques. | Therapeutic concentrations of this compound caused comparable reduction of IKr and IKs. nih.gov this compound delayed repolarization and caused reverse rate-dependent effects on action potential duration. nih.gov | nih.gov |
| Study in AF Patients with Structural Heart Disease | Multicenter, randomized, placebo-controlled trial (446 patients, 314 with structural heart disease). | This compound did not demonstrate statistically significant efficacy in reducing the risk for arrhythmia recurrence in patients with structural heart disease who converted to sinus rhythm. nih.gov Median time to recurrence was similar in both groups (13 days). nih.gov | nih.gov |
| Asymptomatic Atrial Fibrillation Study | Evaluation of asymptomatic AF in patients from three this compound trials (SVA-1, SVA-3, SVA-4). | This compound (100 mg and 125 mg) was associated with a 40% reduction in asymptomatic atrial fibrillation when repeated observations were considered, although time to first asymptomatic event was not statistically significant. ahajournals.org | ahajournals.org |
These studies collectively highlight this compound's electrophysiological effects, primarily its blockade of IKr and IKs, and its impact on atrial and ventricular arrhythmias in both experimental models and human clinical trials. drugbank.comnih.govtandfonline.comoup.comnih.gov While some trials indicated efficacy in reducing arrhythmia recurrence, particularly in atrial fibrillation and in patients with ICDs, the ALIVE trial did not show a mortality benefit in high-risk post-MI patients. eurekaselect.comjacc.orgaafp.orgahajournals.orgjacc.orgacc.orgahajournals.orgahajournals.org
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBEPTUUMTTIA-PCLIKHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149908-53-2 | |
| Record name | Azimilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZIMILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QU6P2934 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Electrophysiological Characterization
Effects on Cardiac Action Potential Duration
Azimilide prolongs the cardiac action potential duration (APD), a hallmark of Class III antiarrhythmic drugs. nih.gov This effect is crucial for its antiarrhythmic properties and is achieved by blocking specific potassium channels responsible for the repolarization phase of the action potential. patsnap.comwikipedia.org The extent of this prolongation is dependent on the concentration of the compound and varies across different cardiac tissues.
The effect of this compound on the action potential duration is directly related to its concentration. In canine ventricular myocytes, a concentration of 1 µM this compound results in a significant prolongation of the APD. Specifically, at stimulation rates of 0.33 and 1 Hz, the APD90 (action potential duration at 90% repolarization) was prolonged by an average of 25% and 17%, respectively. nih.gov However, at higher concentrations, the effects can become more complex. For instance, increasing the concentration to 5 µM could lead to either prolongation or shortening of the APD at a stimulation rate of 0.33 Hz, while it consistently caused a shortening of the APD at 1 Hz. nih.gov
In canine papillary muscle, this compound has been shown to prolong the APD in a concentration-dependent manner at a cycle length of 1000 ms (B15284909). nih.gov Similarly, in canine Purkinje fibers, a concentration-dependent lengthening of the APD was observed with up to 3 µM of this compound, reaching a prolongation of 24.1% at this concentration. nih.gov Higher concentrations did not produce further prolongation in Purkinje fibers. nih.gov
| Tissue | Concentration (µM) | Effect on APD | Stimulation Rate / Cycle Length | Reference |
|---|---|---|---|---|
| Canine Ventricular Myocytes | 1 | 25% Prolongation (APD90) | 0.33 Hz | nih.gov |
| Canine Ventricular Myocytes | 1 | 17% Prolongation (APD90) | 1 Hz | nih.gov |
| Canine Ventricular Myocytes | 5 | Variable (Prolongation or Shortening) | 0.33 Hz | nih.gov |
| Canine Ventricular Myocytes | 5 | Consistent Shortening | 1 Hz | nih.gov |
| Canine Papillary Muscle | 0.1 - 30 | Concentration-Dependent Prolongation | 1000 ms | nih.gov |
| Canine Purkinje Fibers | up to 3 | Concentration-Dependent Lengthening | 1000 ms | nih.gov |
| Canine Purkinje Fibers | 3.0 | 24.1% Lengthening | 1000 ms | nih.gov |
The cardiac action potential is characterized by several phases. This compound primarily affects the repolarization phases (Phases 2 and 3), which are largely governed by the outward movement of potassium ions. cvpharmacology.com By blocking the potassium channels responsible for these currents, this compound delays repolarization, thereby prolonging the action potential duration. nih.govwikipedia.org
This compound is known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. nih.govnih.gov The blockade of these currents is a key mechanism for its Class III antiarrhythmic action. patsnap.com In canine ventricular myocytes, a therapeutic concentration of 2 µM this compound was found to reduce both IKr and IKs by approximately 40%. nih.gov The estimated EC50 values for the inhibition of IKs and IKr in canine ventricular preparations were 0.59 µM and 0.39 µM, respectively. nih.gov
In addition to its effects on potassium currents, this compound can also affect other ion channels at higher concentrations. It has been shown to suppress the L-type calcium current (ICa) and the sodium current (INa). nih.govnih.gov The estimated EC50 for ICa inhibition is 7.5 µM. nih.gov Furthermore, this compound has been found to reduce a slowly inactivating component of the sodium current, which may play a role in maintaining the action potential plateau. nih.govnih.govnih.gov
| Ion Current | Effect | EC50 / Kd (µM) | Cardiac Tissue | Reference |
|---|---|---|---|---|
| Rapid Delayed Rectifier K+ Current (IKr) | Inhibition | 0.39 | Canine Ventricular | nih.gov |
| Slow Delayed Rectifier K+ Current (IKs) | Inhibition | 0.59 | Canine Ventricular | nih.gov |
| L-type Ca2+ Current (ICa) | Inhibition | 7.5 | Canine Ventricular | nih.gov |
| Na+ Current (INa) | Inhibition | 19 | Canine Ventricular Myocytes | nih.gov |
| Transient Outward K+ Current (Ito) | Weak Blocker | >50 | Canine Ventricular Myocytes | nih.gov |
| Inward Rectifier K+ Current (IK1) | Weak Blocker | >50 | Canine Ventricular Myocytes | nih.gov |
The electrophysiological effects of this compound can differ between various regions of the heart due to the differential expression of ion channels in these tissues.
In canine ventricular myocytes, this compound's effect on action potential duration is variable and concentration-dependent. nih.gov At a low concentration of 1 µM, it consistently prolongs the APD. nih.gov However, at 5 µM, the outcome can be either prolongation or shortening of the action potential. nih.gov This variability is attributed to its blocking effects on multiple ion currents with different potencies, including IKr, IKs, ICa, and INa. nih.gov In guinea-pig ventricular myocardium, 0.5 µM this compound was shown to lengthen the action potential duration under normoxic conditions. nih.gov Studies on canine ventricular myocytes also indicate that therapeutic concentrations of this compound cause a reverse rate-dependent prolongation of the APD. nih.gov
In canine Purkinje fibers, this compound demonstrates a concentration-dependent prolongation of the action potential duration at concentrations up to 3 µM. nih.gov At a cycle length of 1000 ms, 3 µM of this compound led to a 24.1% increase in APD. nih.gov Notably, concentrations higher than 3 µM did not result in further prolongation of the APD in this tissue type. nih.gov Similar to its effects in ventricular muscle, this compound lengthens the APD in Purkinje fibers in a reverse frequency-dependent manner. nih.gov
In human atrial myocytes, this compound has been shown to inhibit multiple potassium currents. nih.gov At a concentration of 100 µM, it significantly inhibited the inward rectifier potassium current (IK1), the delayed rectifier potassium current (IK), the ultrarapid delayed rectifier current (IKur), and the transient outward potassium current (Ito). nih.gov The inhibition of these currents, particularly IKs and IKur, is thought to be the basis for the prolongation of the action potential duration in the human atria. nih.gov In guinea-pig atrial cells, this compound was also found to reverse the shortening of the action potential duration induced by carbachol (B1668302) in a concentration-dependent manner. researchgate.net
Evaluation in Specific Cardiac Tissues
Modulation of Cardiac Refractoriness
This compound modulates cardiac refractoriness primarily by prolonging the action potential duration, a hallmark of Class III antiarrhythmic agents. nih.gov This effect is achieved through its blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. nih.govdrugbank.com
Impact on Effective Refractory Period
The effective refractory period (ERP) is the interval during which a new action potential cannot be initiated. cardiolatina.com Preclinical and clinical investigations have consistently shown that this compound prolongs the ERP in cardiac tissues. nih.govnih.gov This prolongation is a direct consequence of the extended action potential duration, contributing to its antiarrhythmic properties. nih.gov In anesthetized dogs, intravenous administration of this compound resulted in a dose-dependent increase in the ERP. nih.gov This prolongation of the refractory period helps to prevent the initiation and propagation of abnormal heart rhythms. nih.govnih.gov
Rate Dependence of Electrophysiological Effects
The influence of heart rate on the efficacy of Class III antiarrhythmic drugs is a critical determinant of their clinical utility. This compound's effects on cardiac repolarization have shown varied rate-dependent characteristics across different experimental models.
In studies on anesthetized dogs, the prolongation of the action potential duration at 90% repolarization (APD90) by this compound was found to be independent of the pacing rate. nih.gov The drug increased APD90 by similar amounts at both long (400 ms) and short (mean, 171 ms) cycle lengths, suggesting a lack of reverse use-dependence in this in vivo model. nih.gov Similarly, another study concluded that its in vivo effects appear to be rate-independent. nih.gov
Conversely, research on isolated canine ventricular myocytes demonstrated that a therapeutic concentration (2 µM) of this compound caused reverse rate-dependent effects on the action potential duration. nih.gov This means the drug's effect was more pronounced at slower heart rates. nih.gov
Reverse use-dependence, a phenomenon where a drug's effect on prolonging the action potential is greater at slower heart rates, is a characteristic of some Class III agents that can be associated with proarrhythmic risk. researchgate.netstackexchange.com The assessment of this property for this compound has yielded conflicting results.
Several sources suggest that this compound is distinguished by a relative lack of reverse use-dependence. drugbank.com One study in open-chest dogs concluded that the Class III effect of this compound is not associated with reverse use-dependence, as it prolongs APD90 even at very short cycle lengths. nih.gov
In contrast, a study on canine ventricular myocytes found that this compound does exert reverse rate-dependent effects. nih.gov This effect was dependent on the intrinsic steepness of the action potential duration-rate relationship of the individual myocyte. nih.gov This discrepancy highlights the complexity of extrapolating from single-cell in vitro findings to whole-animal in vivo models.
| Study Model | Key Finding on Rate Dependence | Reference |
|---|---|---|
| Open-Chest Dogs | APD90 prolongation was independent of rate; absence of reverse use-dependence. | nih.gov |
| Canine Ventricular Myocytes (in vitro) | Caused reverse rate-dependent effects on action potential duration. | nih.gov |
| General Preclinical Review | In vivo effects appear to be rate-independent. | nih.gov |
Influence on Conduction Parameters
In preclinical and clinical studies, this compound has been shown to have minimal impact on cardiac conduction parameters. Specifically, the drug does not significantly affect the PR interval or the QRS duration. nih.gov The PR interval represents the time from the onset of atrial depolarization to the onset of ventricular depolarization, while the QRS interval reflects the duration of ventricular depolarization. clinmedjournals.org The lack of effect on these intervals indicates that this compound does not substantially slow atrioventricular or intraventricular conduction. nih.gov
Electrophysiological Markers of Proarrhythmic Potential in Preclinical Models
While prolonging repolarization is the intended therapeutic effect of Class III agents, excessive or heterogeneous prolongation can create a substrate for arrhythmias. nih.gov Preclinical models are used to assess these proarrhythmic markers.
Effects on QT Interval and Interventricular Dispersion of Repolarization in Animal Models
This compound consistently prolongs the QT interval in a dose-dependent manner in animal models, which is an expected consequence of its mechanism of action. nih.gov A key marker for proarrhythmic risk is the spatial dispersion of repolarization, which refers to differences in the action potential duration across different regions of the ventricle. nih.gov
In a canine model of Torsade de Pointes, this compound was shown to cause dissimilar lengthening of the left and right ventricular monophasic action potential durations. nih.gov This heterogeneous effect led to a significant increase in the interventricular dispersion of repolarization. nih.gov This finding suggests that while effective in prolonging repolarization, this compound's non-uniform effect on the ventricles could contribute to a proarrhythmic substrate in certain conditions. nih.gov
| Parameter | Animal Model | Effect of this compound | Specific Finding | Reference |
|---|---|---|---|---|
| QT Interval | Canine | Prolongation | Dose-dependent increase in QTc interval. | nih.gov |
| Interventricular Dispersion of Repolarization | Canine (AV-block) | Significant Increase | Increased from a baseline of 55 ms to 110 ms. | nih.gov |
Induction of Early Afterdepolarizations in Preclinical Models
This compound's primary mechanism of action involves the blockade of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current. nih.govwikipedia.orgdrugbank.com This dual-channel blockade leads to a prolongation of myocardial repolarization, which is manifested as an increase in the action potential duration (APD) and the QT interval. nih.govnih.gov While this is the basis of its antiarrhythmic effect, significant prolongation of the APD can also create a substrate for proarrhythmic events, specifically early afterdepolarizations (EADs).
Preclinical research has consistently demonstrated the potential of this compound to induce EADs in various animal models. These studies are crucial for understanding the compound's proarrhythmic potential. In a canine model of complete atrioventricular block, a condition known to increase susceptibility to drug-induced arrhythmias, this compound administration resulted in the development of EADs in all treated animals. nih.gov This study also noted that the incidence of Torsade de Pointes (TdP) arrhythmias was comparable between this compound and Dofetilide (B1670870), another IKr blocker. nih.gov
Further investigations using arterially perfused left ventricular preparations from both canines and rabbits have provided more nuanced insights. ahajournals.orgahajournals.org In these models, this compound produced frequent EADs in rabbit ventricles, where it also caused more pronounced QT prolongation. ahajournals.orgahajournals.org Conversely, the induction of EADs was a rare event in canine left ventricles under the same experimental conditions. ahajournals.orgahajournals.orgresearchgate.net This species-specific difference highlights the varying sensitivities of different animal models to this compound's electrophysiological effects.
The effect of this compound on APD and EAD induction is also concentration-dependent. Studies have shown that this compound significantly prolongs APD and the QT interval at concentrations ranging from 0.1 to 10 μmol/L. ahajournals.orgahajournals.orgresearchgate.net However, at a higher concentration of 30 μmol/L, it has been observed to shorten the APD. ahajournals.orgresearchgate.net Unlike other Class III agents such as dl-sotalol, which preferentially prolongs the APD in midmyocardial (M) cells, this compound at concentrations greater than 3 μmol/L markedly increases the epicardial APD. ahajournals.orgahajournals.org This can lead to a diminished transmural dispersion of repolarization (TDR), which may affect the propagation of EADs. ahajournals.orgahajournals.org Although this compound induced EADs, these often failed to propagate transmurally in the rabbit model, a phenomenon potentially attributable to this reduced TDR. ahajournals.orgahajournals.org
The table below summarizes key findings from preclinical studies on this compound-induced EADs.
| Preclinical Model | Key Findings on EAD Induction | Associated Electrophysiological Changes |
| Canine Model with Complete Heart Block | EADs developed in all dogs (9/9). nih.gov | Increased monophasic action potential duration (MAPD), QT-time, and interventricular dispersion of repolarization. nih.gov |
| Arterially Perfused Canine Left Ventricle | EADs were rarely induced. ahajournals.orgahajournals.org | Significant APD and QT interval prolongation at 0.1 to 10 μmol/L. ahajournals.orgahajournals.org |
| Arterially Perfused Rabbit Left Ventricle | Frequent EADs were produced. ahajournals.orgahajournals.org | More pronounced QT prolongation compared to the canine model; EADs often failed to propagate transmurally. ahajournals.orgahajournals.org |
Ion Channel and Transporter Modulation by Azimilide
Primary Potassium Channel Targets
Azimilide's primary mechanism of action involves the modulation of cardiac potassium channels, which are critical for the repolarization phase of the cardiac action potential. Its effects on specific potassium currents, particularly the rapidly and slowly activating components of the delayed rectifier potassium current, have been a central focus of research.
This compound is a potent inhibitor of the rapidly activating component of the delayed rectifier potassium current (I_Kr), which is encoded by the human ether-a-go-go-related gene (HERG, also known as KCNH2). This current plays a crucial role in the terminal phase of cardiac repolarization.
This compound's interaction with the HERG channel is complex, demonstrating affinity for multiple channel states. Research indicates that this compound binds to both the open and inactivated states of the HERG channel. oup.comamegroups.cn This multi-state binding contributes to its voltage- and time-dependent inhibitory effects. oup.comoup.com The binding to the open state is consistent with the observation that its blocking effect increases with the duration of depolarization. oup.com Furthermore, evidence suggests that this compound has a notable affinity for the inactivated channel state, a characteristic that may be shared with other HERG-blocking drugs. amegroups.cnscispace.com
The modulation of channel gating by this compound is multifaceted. It has been observed to have a 'dual effect', where at more negative potentials (e.g., -40 mV and -50 mV) it can augment current, while at more positive potentials (above -40 mV) it acts as an inhibitor. oup.comoup.com This agonist-like effect at lower voltages is linked to a hyperpolarizing shift in the voltage-dependence of activation. oup.comnih.gov This effect has been described as a use-dependent "prepulse potentiation," where a strong depolarizing prepulse enhances the channel's activation rate and degree during subsequent lower-voltage depolarizations. nih.gov
The inhibitory effect of this compound on the I_Kr current is concentration-dependent. Studies have consistently reported IC50 values in the sub-micromolar to low micromolar range, highlighting its potent action on this channel. The potency of this compound's inhibition of the HERG channel has been quantified in various experimental settings. For instance, in guinea pig ventricular myocytes, the IC50 for I_Kr block was determined to be 0.4 µM. nih.gov In Chinese hamster ovary (CHO-K1) cells stably transfected with HERG, the IC50 for tail current inhibition was found to be 610 nM (0.61 µM) at 22°C and 560 nM (0.56 µM) at 37°C, indicating that its potency is not significantly affected by temperature. oup.comoup.com
Concentration-Response Data for this compound on I_Kr/HERG
| Preparation | IC50 Value | Temperature | Reference |
|---|---|---|---|
| Guinea Pig Ventricular Myocytes | 0.4 µM | Not Specified | nih.gov |
| CHO-K1 Cells expressing HERG | 610 nM (0.61 µM) | 22°C | oup.comoup.com |
| CHO-K1 Cells expressing HERG | 560 nM (0.56 µM) | 37°C | oup.comoup.com |
This compound significantly alters the gating kinetics of the HERG channel. Research has shown that this compound accelerates the time course of channel activation. oup.com In addition to its effects on activation, this compound also influences the inactivation process of the HERG channel. Time constants of inactivation have been observed to be faster in the presence of this compound. oup.comscispace.com This is accompanied by a hyperpolarizing shift of approximately -10 mV in the voltage-dependence of steady-state inactivation. oup.comscispace.com This shift suggests a reduction in channel availability at certain membrane potentials and supports the idea that this compound has a significant affinity for the inactivated state of the channel. oup.comscispace.com However, the recovery from inactivation appears to be minimally affected. scispace.com
In addition to its prominent effect on I_Kr, this compound also inhibits the slowly activating component of the delayed rectifier potassium current (I_Ks). nih.gov The I_Ks current, generated by the co-assembly of KCNQ1 and KCNE1 protein subunits, is important for cardiac repolarization, particularly during sympathetic stimulation.
Comparative Potency of this compound on I_Kr and I_Ks
| Current | Channel Subunits | Preparation | IC50 Value | Reference |
|---|---|---|---|---|
| I_Kr | HERG/KCNH2 | Guinea Pig Ventricular Myocytes | 0.4 µM | nih.gov |
| I_Ks | KCNQ1/KCNE1 | Guinea Pig Ventricular Myocytes | 3 µM | nih.gov |
Modulation of Other Ion Channels
L-type Calcium Current (ICaL) Inhibition
This compound has been shown to inhibit the L-type calcium current (ICaL), a crucial component in the plateau phase of the cardiac action potential drugbank.com. This inhibitory action on ICaL is considered a contributing factor to its electrophysiological effects, alongside its primary potassium channel blockade oup.com. The inhibition of the calcium current may alter the reverse-rate dependency that is often observed with selective potassium channel blockers nih.gov. At higher concentrations, the inhibition of L-type Ca2+ currents becomes more apparent . This interaction with calcium channels adds a layer of complexity to this compound's profile, differentiating it from agents that exclusively target potassium currents nih.gov.
Voltage-Gated Sodium Current (INa) Inhibition
This compound also exerts an inhibitory effect on the voltage-gated sodium current (INa) drugbank.com. This action on the primary current responsible for the rapid depolarization phase of the cardiac action potential further broadens its antiarrhythmic properties.
The blockade of sodium channels by this compound exhibits use-dependent characteristics, meaning the degree of inhibition is influenced by the heart rate nih.gov. This property is often referred to as phasic block and is more pronounced at faster heart rates because there is less time between depolarizations for the drug to dissociate from the channel nih.govyoutube.com. This compound induces a tonic block by shifting the steady-state inactivation curve in the hyperpolarizing direction, and it also causes a phasic block with an intermediate recovery time constant nih.gov. This is a key feature, as use-dependence can enhance the drug's efficacy during tachyarrhythmias.
Research indicates that this compound's affinity for the sodium channel is significantly higher in the activated and inactivated states compared to the resting state nih.gov. Experimental and simulation studies suggest that this compound blocks the human cardiac sodium channel in both its activated and inactivated states nih.gov. This implies that the drug effectively targets the channel during the active phases of the cardiac cycle. The peak and steady-state currents of mutant ΔKPQ sodium channels are blocked by this compound, with the phasic block of these components being significantly larger than the block of the peak wild-type current nih.gov.
Transient Outward Potassium Current (Ito)
The transient outward potassium current (Ito), responsible for the early repolarization phase (Phase 1) of the action potential, is also modulated by this compound drugbank.comwikipedia.org. Studies in human atrial myocytes have demonstrated that this compound can significantly inhibit the peak current amplitude of Ito nih.gov. At a concentration of 100 μM, this compound inhibited the average peak Ito amplitude by 60.3% in these cells nih.gov. This inhibition of Ito contributes to the prolongation of the action potential duration, a hallmark of Class III antiarrhythmic agents oup.comnih.gov.
Inward Rectifier Potassium Current (IK1)
Data on Ion Channel Inhibition by this compound
| Ion Channel | Current | This compound Concentration | Observed Effect | Cell Type |
| Potassium Channel | Transient Outward (Ito) | 100 μM | 60.3% inhibition of peak current | Human Atrial Myocytes |
| Potassium Channel | Inward Rectifier (IK1) | 100 μM | Significant inhibition (from 12.3 to 6.7 pA/pF at -100 mV) | Human Atrial Myocytes |
| Sodium Channel | Voltage-Gated (INa) | N/A | Use-dependent block; higher affinity for activated and inactivated states | Human Cardiac Sodium Channels (expressed in COS7 cells) |
| Calcium Channel | L-type (ICaL) | High concentrations | Inhibition of current | Cardiac Cells |
Muscarinic Acetylcholine (B1216132) Receptor-Operated Potassium Current (IK,ACh)
This compound has been shown to inhibit the muscarinic acetylcholine receptor-operated potassium current (IK,ACh) in a concentration-dependent manner. nih.gov This current is activated by substances such as acetylcholine, and its inhibition can contribute to the antiarrhythmic effects of a drug.
Research conducted on guinea-pig atrial cells demonstrated that this compound inhibits the IK,ACh induced by various activators. nih.gov The inhibitory potency of this compound was found to be dependent on the substance used to induce the current. The IC50 value for the inhibition of carbachol-induced IK,ACh was significantly lower than that for adenosine- or GTPγS-induced currents, suggesting that the primary mechanism of IK,ACh inhibition by this compound is through the blockade of muscarinic receptors. nih.gov
| Inducer | IC50 Value (μM) |
|---|---|
| Carbachol (B1668302) (1 μM) | 1.25 |
| Adenosine (10 μM) | 29.1 |
| GTPγS (100 μM) | 20.9 |
The inhibition of IK,ACh by this compound is a contributing factor to its ability to prolong the action potential duration, both in the absence and presence of muscarinic stimulation. nih.gov
Effects on Ion Exchangers
This compound's pharmacological profile includes effects on critical ion exchangers involved in cardiac electrophysiology.
Specifically, this compound has demonstrated a concentration-dependent inhibitory effect on the bi-directional Na+/Ca2+ exchange current (INCX) in guinea-pig cardiac ventricular cells. nih.govresearchgate.net This inhibition was observed for both the outward and inward components of the current. nih.govresearchgate.net Further investigation revealed that this compound's inhibitory action on the Na+/Ca2+ exchanger is not dependent on intracellular components that are sensitive to trypsin, as the attenuation of INCX persisted in the presence of trypsin in the patch pipette. nih.govresearchgate.net This suggests that this compound is a trypsin-insensitive inhibitor of the Na+/Ca2+ exchanger. nih.govresearchgate.net
| INCX Direction | IC50 Value (μM) | Hill Coefficient |
|---|---|---|
| Outward | 45 | 1 |
| Inward | 40 | 1 |
There is currently no available research data on the effects of this compound on the Na+/H+ exchanger.
Preclinical Pharmacological and Electrophysiological Profiles
Antiarrhythmic Efficacy in Animal Models
Azimilide has demonstrated antiarrhythmic efficacy in a range of animal models, affecting both supraventricular and ventricular arrhythmias.
In animal models, this compound has shown effectiveness in suppressing supraventricular arrhythmias, including atrial fibrillation and atrial flutter. In a canine right atrial enlargement model of atrial flutter, intravenous administration of this compound at a dose of 10 mg/kg was 100% effective in terminating flutter and preventing reinduction nih.gov. This efficacy was associated with a significant increase in the effective refractory period, particularly in the slow conduction zone of the reentrant circuit nih.gov. In a vagal atrial fibrillation model in dogs, this compound terminated atrial fibrillation in 13 out of 14 dogs (93%) at higher cumulative doses (10 and then 20 mg/kg) oup.compsu.edu. This compound has generally shown excellent efficacy (>85%) in suppressing supraventricular arrhythmias in various dog models nih.govnih.gov.
This compound has also demonstrated efficacy against ventricular arrhythmias in preclinical settings. In anesthetized, male mongrel dogs with surgically induced myocardial infarction, intravenous this compound at doses ranging from 1 to 30 mg/kg was effective in preventing the induction of ventricular arrhythmias, including nonsustained and sustained ventricular tachycardia and ventricular fibrillation, in 56% of the tested dogs nih.gov. This compound suppressed complex ventricular arrhythmias in infarcted dogs and decreased mortality in a sudden cardiac death model nih.govnih.gov. This compound has well-established efficacy in canine models of ischemic and post-myocardial infarction ventricular tachycardia and fibrillation oup.com.
Studies in animal models have investigated the impact of this compound on the defibrillation threshold (DFT). In open-chest anesthetized dogs, this compound significantly decreased the defibrillation voltage requirements and increased spatial organization during ventricular fibrillation in a dose-dependent manner nih.gov. Another study using an anesthetized canine model of internal transvenous defibrillation with biphasic shocks reported that this compound reduced the defibrillation energy requirement (DER) nih.gov. However, conflicting findings exist, with one source indicating that this compound does not significantly affect pacing or defibrillation thresholds oup.com.
Preclinical data suggest that this compound maintains its antiarrhythmic effects under certain pathophysiological conditions. Its in vivo effects appear to be rate-independent and are maintained under ischemic or hypoxic conditions nih.gov. Efficacy against ischemia-related ventricular tachyarrhythmias in dogs and ischemia/reperfusion arrhythmias in rats has been reported oup.compsu.edu. However, in a canine model of acidemia, while this compound alone reduced the defibrillation energy requirement, the combination of this compound and acidemia resulted in an increase in the DER nih.gov.
Preclinical Pharmacokinetic and Metabolic Studies
Preclinical studies have characterized the absorption, distribution, metabolism, and excretion of this compound in animals.
In Vivo Metabolism Pathways
In vivo studies have identified the major metabolic pathways of this compound. The metabolism involves several enzymatic systems, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO), as well as a significant cleavage pathway. drugbank.comresearchgate.net.
Contributing metabolic pathways identified through in vitro and in vivo studies include:
CYP1A1 (estimated 28%) drugbank.comresearchgate.net
CYP3A4/5 (estimated 20%) drugbank.comresearchgate.net
CYP2D6 (< 1%) drugbank.comresearchgate.net
FMO (estimated 14%) drugbank.comresearchgate.net
Cleavage (35%) drugbank.comresearchgate.net
In urine, cleaved metabolites were the major metabolites, accounting for more than 35% of the dose. drugbank.comresearchgate.net. Other metabolites found in urine included phenols (as conjugates, 7-8%), this compound N-oxide (4-10%), a butanoic acid metabolite (2-3%), and desmethyl this compound (2%) drugbank.comresearchgate.net. Analysis of fecal metabolites showed the presence of this compound (3-5%), desmethyl this compound (1-3%), and the butanoic acid metabolite (< 1%) drugbank.comresearchgate.net. A cleaved metabolite, 4-chloro-2-phenyl furoic acid, has been found at a high concentration in plasma drugbank.com.
Here is a summary of the estimated contributions of the identified metabolic pathways:
| Metabolic Pathway | Estimated Contribution (%) |
| Cleavage | 35 |
| CYP1A1 | 28 |
| CYP3A4/5 | 20 |
| FMO | 14 |
| CYP2D6 | < 1 |
Table summarizing metabolites in urine and feces:
| Metabolite | Presence in Urine (% of dose) | Presence in Feces (% of dose) |
| Cleaved metabolites | > 35 | Not specified |
| Phenols (as conjugates) | 7-8 | Not specified |
| This compound N-oxide | 4-10 | Not specified |
| Butanoic acid metabolite | 2-3 | < 1 |
| Desmethyl this compound | 2 | 1-3 |
| This compound (unchanged drug) | Not specified | 3-5 |
| 4-chloro-2-phenyl furoic acid | Not specified | Not specified |
Note: Percentages for metabolites in urine and feces represent the proportion of the administered dose found as that metabolite.
Metabolite Identification and Characterization
The metabolic fate of this compound in humans is characterized by an unusual in vivo cleavage that results in the formation of two distinct classes of metabolites. drugbank.comnih.govnih.gov Studies involving the administration of 14C-azimilide to human volunteers have shown that over 82% of the administered radioactivity is recovered in urine (49%-58%) and feces (33%). nih.gov
Metabolite profiling in plasma, urine, and feces has identified several key metabolites. A cleaved metabolite, 4-chloro-2-phenyl furoic acid, is present in plasma at a higher concentration than the parent drug, with a metabolite/parent AUC ratio of approximately 4. nih.gov Other plasma metabolites, including this compound N-oxide and a cleaved hydantoin (B18101) metabolite, are present at lower concentrations compared to this compound. drugbank.comnih.gov
In urine, the major metabolites are the cleaved products, accounting for over 35% of the dose. drugbank.comnih.gov Other metabolites found in urine include phenols (as conjugates, 7%-8%), this compound N-oxide (4%-10%), a butanoic acid metabolite (2%-3%), and desmethyl this compound (2%). drugbank.comnih.gov Limited investigation of fecal metabolites indicated the presence of this compound (3%-5%), desmethyl this compound (1%-3%), and the butanoic acid metabolite (< 1%). drugbank.comnih.gov
Contributing pathways identified for the metabolism of this compound through in vitro and in vivo studies include contributions from CYP1A1 (estimated 28%), CYP3A4/5 (estimated 20%), FMO (estimated 14%), and cleavage (35%). drugbank.comnih.gov CYP2D6 contributes less than 1% to the metabolism. drugbank.comnih.gov The specific enzyme(s) responsible for the cleavage of this compound have not been identified. drugbank.comnih.gov
Predictability of Pharmacokinetics in Animal Models
This compound exhibits predictable pharmacokinetics. nih.govnih.govresearchgate.net In animal models, as well as in clinical studies, this compound is reported to be completely absorbed. nih.govresearchgate.net The extent of absorption is not affected by food. nih.govresearchgate.net
Studies in dogs have demonstrated that this compound prolongs cardiac refractory period in a dose-dependent manner, consistent with its observed pharmacokinetics. nih.gov The in vivo effects of this compound appear to be rate-independent and are maintained under ischemic or hypoxic conditions, which are properties of potential clinical significance. nih.govresearchgate.net
The predictable pharmacokinetic profile in animal models has supported the investigation of this compound in various preclinical efficacy studies, where stable plasma concentrations and effects over time were achieved with appropriate dosing regimens. oup.compsu.edu This predictability aids in the design and interpretation of preclinical pharmacology and electrophysiology studies.
| Metabolite | Matrix | Relative Concentration (vs. This compound AUC in plasma) | Percentage of Dose (in Urine) | Cardiovascular Activity |
| This compound | Plasma | 1.0 | - | Active |
| 4-chloro-2-phenyl furoic acid | Plasma | ~4 | >35% | None reported |
| This compound N-oxide | Plasma | 0.001 | 4%-10% | Active (in vitro) |
| Cleaved hydantoin metabolite | Plasma | 0.3 | - | - |
| Phenols (as conjugates) | Urine | - | 7%-8% | - |
| Butanoic acid metabolite | Urine | - | 2%-3% | - |
| Desmethyl this compound | Urine | - | 2% | Active (in vitro) |
Mechanistic Basis of Antiarrhythmic and Proarrhythmic Actions
Theoretical Framework of Class III Antiarrhythmic Action
The fundamental principle of Class III antiarrhythmic action is the modulation of cardiac repolarization to terminate and prevent abnormal heart rhythms.
The primary strategy of Class III antiarrhythmic drugs is to prolong the repolarization phase of the cardiac action potential. wikipedia.org This prolongation increases the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac cells. nih.govnih.gov By extending the time during which the cardiac muscle is unexcitable, these agents can interrupt reentrant arrhythmias, which are a common cause of tachycardias. Azimilide achieves this effect in a dose-dependent manner, leading to a measurable prolongation of the QT interval on an electrocardiogram. wikipedia.orgnih.govnih.gov The slowing of repolarization helps to stabilize the heart's rhythm and makes it less susceptible to arrhythmogenic triggers. patsnap.com
This compound is distinguished from many other Class III agents by its unique ion channel blocking profile. nih.govnih.gov Its primary mechanism of action is the blockade of both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current (IK). nih.govnih.govnih.govnih.gov This dual blockade leads to a more pronounced and sustained effect on cardiac repolarization. patsnap.com The hERG (human Ether-à-go-go-Related Gene) potassium channel is responsible for the IKr current. patsnap.com
| Ion Current | Channel | Effect of this compound | Reference |
|---|---|---|---|
| Rapid delayed rectifier potassium current (IKr) | hERG/KCNH2 | Blockade | patsnap.comnih.govnih.gov |
| Slow delayed rectifier potassium current (IKs) | KvLQT1/minK | Blockade | patsnap.comnih.govnih.gov |
| Sodium current (INa) | Voltage-gated sodium channels | Weak Blockade | wikipedia.orgdrugbank.com |
| L-type calcium current (ICaL) | Voltage-gated calcium channels | Weak Blockade | wikipedia.orgdrugbank.com |
Relationship between Multi-channel Blockade and Rate-Independence
A significant characteristic of this compound is its relative lack of reverse use-dependence, also referred to as reverse rate-dependence. nih.govnih.govdrugbank.com Reverse use-dependence is a phenomenon where the effect of a drug (in this case, APD prolongation) diminishes at faster heart rates. nih.gov This property can limit the efficacy of some Class III agents during tachycardia. researchgate.net
Electrophysiological Mechanisms Contributing to Proarrhythmia in Preclinical Models
While the prolongation of repolarization is antiarrhythmic, excessive prolongation can become proarrhythmic, leading to arrhythmias like Torsade de Pointes (TdP). nih.govnih.gov
The primary mechanism for TdP induction by Class III agents is the generation of early afterdepolarizations (EADs). EADs are abnormal depolarizations that occur during the repolarization phase of the action potential. Excessive blockade of repolarizing currents, particularly IKr, by agents like this compound can overly prolong the APD, allowing for the reactivation of inward currents (such as L-type calcium current) which can trigger EADs. In a canine model of complete AV-block, a condition that increases susceptibility to drug-induced TdP, this compound was shown to cause EADs in all tested animals. nih.gov These EADs can propagate and initiate ectopic beats, which may degenerate into TdP. nih.govnih.gov
Dispersion of repolarization refers to the spatial differences in action potential duration across the ventricular myocardium. biorxiv.org An increase in this dispersion creates an electrophysiological substrate that is vulnerable to reentrant arrhythmias. biorxiv.orgamsterdamumc.nl Antiarrhythmic agents that selectively block IKr often increase the dispersion of repolarization, which is a key factor in their proarrhythmic risk. biorxiv.org
In a canine model with chronic complete AV-block, this compound was found to significantly increase the interventricular dispersion of repolarization. nih.gov It caused dissimilar lengthening of the monophasic action potential duration in the left and right ventricles, increasing the dispersion from a baseline of 55 ms (B15284909) to 110 ms. nih.gov This increased spatial heterogeneity in repolarization, combined with the generation of EADs, contributes significantly to the proarrhythmic potential of this compound and the incidence of TdP observed in these preclinical models. nih.gov
Comparative Electrophysiology and Pharmacology of Azimilide
Comparison with Other Class III Antiarrhythmic Agents
The Vaughan Williams classification designates Class III antiarrhythmic agents as those that predominantly prolong the cardiac action potential duration (APD), thereby increasing the effective refractory period (ERP). researchgate.net This effect is primarily achieved through the blockade of potassium channels involved in repolarization. Azimilide shares this fundamental mechanism with other Class III drugs but exhibits important pharmacological distinctions.
Similarities and Differences in Ion Channel Targets
A key differentiator among Class III antiarrhythmic agents is their selectivity for the various potassium currents responsible for cardiac repolarization. The delayed rectifier potassium current (IK) is composed of two main components: the rapid component (IKr) and the slow component (IKs).
This compound is notable for its ability to block both IKr and IKs. researchgate.netdrugbank.compatsnap.com This dual-channel blockade is a significant departure from many other Class III agents, such as dofetilide (B1670870) and sotalol, which are more selective blockers of IKr. researchgate.netdrugbank.com Amiodarone (B1667116) is another Class III agent that, like this compound, also demonstrates effects on IKs in addition to IKr. nih.gov The broader spectrum of potassium channel blockade by this compound may contribute to its distinct electrophysiological properties. nih.gov In addition to its primary effects on IKr and IKs, this compound has also been shown to have some blocking effects on sodium (INa) and calcium (ICaL) currents. nih.gov
| Compound | Primary Ion Channel Target(s) | Other Ion Channel Effects |
|---|---|---|
| This compound | IKr and IKsresearchgate.netdrugbank.compatsnap.com | INa and ICaL blockade nih.gov |
| Amiodarone | IKr and IKsnih.gov | Broad spectrum including Na+, Ca2+ channels, and adrenergic receptors |
| Sotalol | IKrresearchgate.net | β-adrenergic blockade |
| Dofetilide | Selective IKrresearchgate.netdrugbank.com | Minimal effects on other channels |
| Ibutilide | IKr | Augments inward sodium current nih.gov |
Comparative Effects on Action Potential Duration and Refractoriness
The primary electrophysiological consequence of Class III antiarrhythmic action is the prolongation of the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac myocytes. this compound produces a dose-dependent increase in APD and ERP. researchgate.net
A significant point of comparison is the phenomenon of "reverse use-dependence," where the APD-prolonging effect of a drug is more pronounced at slower heart rates and diminishes at faster heart rates. This property, common to many IKr blockers, can be proarrhythmic. nih.gov this compound is distinguished by a relative lack of reverse use-dependence. researchgate.net Its effects on APD are more consistent across a range of heart rates, a property often described as "rate-independent". researchgate.netnih.gov This is in contrast to a selective IKr blocker like E-4031, which demonstrates clear reverse rate-dependent APD prolongation. oup.com The rate-independent nature of this compound's APD prolongation is thought to be a result of its dual blockade of both IKr and IKs. nih.govoup.com
In a canine model, both this compound and dofetilide were shown to increase the monophasic action potential duration. nih.gov However, the study highlighted that both drugs caused a dissimilar lengthening of the left and right ventricular monophasic action potential duration, which significantly increased the interventricular dispersion of repolarization. nih.gov
| Compound | Effect on APD | Rate-Dependence | Effect on ERP |
|---|---|---|---|
| This compound | Prolongs | Largely rate-independent (lacks reverse use-dependence) researchgate.net | Increases |
| Dofetilide | Prolongs nih.gov | Exhibits reverse use-dependence | Increases |
| Sotalol | Prolongs | Exhibits reverse use-dependence | Increases |
| E-4031 | Prolongs | Exhibits reverse use-dependence oup.com | Increases |
Comparative Electrophysiological Proarrhythmic Potential in Animal Models
A critical concern with Class III antiarrhythmic agents is their potential to induce proarrhythmia, most notably Torsades de Pointes (TdP). nih.gov In a canine model of chronic complete AV-block, a condition that increases susceptibility to drug-induced TdP, both this compound and dofetilide demonstrated similar proarrhythmic effects. nih.gov Both drugs led to the development of early afterdepolarizations (EADs) in all dogs studied, and the incidence of TdP was comparable between dofetilide (6 out of 9 dogs) and this compound (5 out of 9 dogs). nih.gov
However, in a rabbit proarrhythmia model, while all tested Class III agents (clofilium, dofetilide, sematilide, and d,l-sotalol) were proarrhythmic, rabbits treated with this compound spent less time in sustained ventricular tachycardia (SVT) or ventricular tachycardia (VT) and had a lower probability of transitioning to these more severe arrhythmias. iipseries.org Furthermore, in anesthetized guinea pigs, while sematilide, dofetilide, and E-4031 increased sensitivity to ouabain-induced arrhythmias, this compound did not and, in fact, increased the dose of ouabain (B1677812) required to induce ventricular extrasystoles. bccampus.ca These findings suggest that the proarrhythmic profile of this compound may differ from that of other Class III agents, potentially offering a wider safety margin in certain contexts. bccampus.ca
| Compound | Animal Model | Proarrhythmic Findings |
|---|---|---|
| This compound | Canine model of complete AV-block | Similar incidence of Torsades de Pointes compared to dofetilide nih.gov |
| Dofetilide | Canine model of complete AV-block | Similar incidence of Torsades de Pointes compared to this compound nih.gov |
| This compound | Rabbit proarrhythmia model | Less time in SVT/VT and lower probability of transitioning to SVT/VT compared to clofilium, dofetilide, sematilide, and d,l-sotalol iipseries.org |
| Sematilide, Dofetilide, E-4031 | Anesthetized guinea pigs (ouabain-induced arrhythmia) | Increased sensitivity to the arrhythmogenic actions of ouabain bccampus.ca |
| This compound | Anesthetized guinea pigs (ouabain-induced arrhythmia) | Did not increase sensitivity to ouabain-induced arrhythmias bccampus.ca |
Comparison with Novel or Investigational Antiarrhythmic Compounds
The search for safer and more effective antiarrhythmic drugs has led to the development of novel compounds with diverse mechanisms of action. Comparing this compound to these agents provides insight into the evolving landscape of arrhythmia treatment.
Dronedarone (B1670951) and tedisamil (B1682964) are examples of newer antiarrhythmic agents with multichannel blocking actions. nih.gov Dronedarone, a non-iodinated derivative of amiodarone, exhibits properties of all four Vaughan-Williams classes. Tedisamil also has complex potassium channel blocking properties (Ito, IKur, IKr, IKs, and IKATP) and also affects the fast sodium channel.
Another investigational compound, budiodarone (B1666113) (ATI-2042), is a chemical analogue of amiodarone designed to have similar electrophysiological properties but a much shorter half-life, potentially reducing the risk of long-term toxicities associated with amiodarone. nih.gov
Vernakalant is a more recent antiarrhythmic agent that exhibits atrial-selective effects by targeting potassium channels that are more prominent in the atria (IKur and IKACh). patsnap.com This atrial selectivity is intended to reduce the risk of ventricular proarrhythmias. patsnap.com
While direct, comprehensive comparative studies between this compound and all of these novel agents are limited, a comparison of their primary mechanisms of action reveals different strategies for achieving antiarrhythmic effects. This compound's dual IKr/IKs blockade offers a distinct profile compared to the broader, multi-channel effects of agents like dronedarone and tedisamil, and the atrial-selective approach of vernakalant.
| Compound | Primary Mechanism of Action | Key Distinguishing Features |
|---|---|---|
| This compound | Dual IKr and IKs blockade researchgate.netdrugbank.compatsnap.com | Rate-independent APD prolongation researchgate.net |
| Dronedarone | Multichannel blocker (all four Vaughan-Williams classes) nih.gov | Non-iodinated amiodarone analogue with a better safety profile |
| Tedisamil | Multichannel blocker (Ito, IKur, IKr, IKs, IKATP, INa) | Complex potassium and sodium channel effects |
| Budiodarone (ATI-2042) | Amiodarone analogue with similar electrophysiological properties nih.gov | Significantly shorter half-life than amiodarone nih.gov |
| Vernakalant | Atrial-selective potassium channel blocker (IKur, IKACh) patsnap.com | Minimal effects on ventricular repolarization patsnap.com |
Advanced Research Avenues and Future Directions
Development of Azimilide Derivatives and Analogues
A crucial area of advanced research involves the rational design and synthesis of this compound derivatives and analogues. The primary goal of such molecular modification is to enhance the therapeutic profile by improving selectivity and minimizing off-target effects. The development of analogues could be guided by structure-activity relationship (SAR) studies, which systematically alter the chemical structure of this compound to identify key moieties responsible for its ionic channel affinity and its less desirable effects.
Future research in this area would aim to:
Enhance Atrial Selectivity: Modify the this compound scaffold to create new chemical entities that preferentially target ion channels predominantly expressed in the atria. This could potentially reduce the risk of ventricular proarrhythmias, a significant concern with non-selective potassium channel blockers.
Modulate Channel Binding Kinetics: Develop derivatives with different binding and unbinding rates to the IKr and IKs channels. This could alter the reverse use-dependence profile, potentially making a new compound more effective at faster heart rates, which is particularly relevant in tachyarrhythmias.
Optimize Pharmacokinetic Properties: Synthesize analogues with altered metabolic stability or distribution profiles. This could involve modifying sites on the molecule that are susceptible to metabolic cleavage or enzymatic action, potentially leading to more predictable pharmacokinetics and a reduced potential for drug-drug interactions.
While extensive research on specific this compound derivatives is not prevalent in publicly available literature, the principles of medicinal chemistry suggest this is a logical and important direction for leveraging the knowledge gained from this compound's unique dual-channel blocking properties.
Computational Modeling and Simulation of this compound Effects
In silico modeling has become a powerful tool in safety pharmacology and drug development, allowing for the prediction of a compound's effects on cardiac electrophysiology. scienceopen.com Computational simulations of this compound's effects are a key research avenue for understanding its complex actions and predicting the risk of proarrhythmia. scienceopen.comresearchgate.net
These models utilize biophysically detailed mathematical representations of cardiac myocytes, such as the O'Hara-Rudy model, which incorporates equations for multiple distinct ion channel currents. researchgate.netscholaris.ca By inputting the known concentrations and IC50 values for this compound's block of IKr, IKs, and other channels, these simulations can predict:
Changes in Action Potential: The model can simulate how this compound alters the shape and, most importantly, the duration of the cardiac action potential (APD). researchgate.net This provides a quantitative prediction of its repolarization-prolonging effects.
Rate-Dependent Effects: Simulations can be run at various pacing frequencies to investigate the reverse use-dependence of this compound, where its APD-prolonging effect can change with heart rate. nih.gov
Proarrhythmic Risk Assessment: Advanced models, often as part of initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA), use metrics like "qNet" to provide a more nuanced prediction of Torsades de Pointes (TdP) risk than simple channel block data alone. nih.gov Studies have already incorporated this compound into these simulation-based risk assessments, which can also account for inter-individual variability. nih.gov
This computational approach allows researchers to test hypotheses about this compound's mechanisms and can be used to screen virtual libraries of its derivatives to prioritize the synthesis of compounds with a potentially safer profile. researchgate.net
Research on Atrial-Selective Targeting Strategies and this compound's Relevance
A major goal in modern antiarrhythmic drug development is to create atrial-selective therapies for conditions like atrial fibrillation (AF), thereby avoiding effects on the ventricles that can lead to life-threatening arrhythmias. mdpi.com This research focuses on targeting ion channels that are either exclusively or predominantly expressed in atrial tissue. mdpi.comresearchgate.net
Key atrial-selective targets include:
IKur (Ultra-rapid delayed-rectifier current): Underlain by Kv1.5 channel proteins, this current is significant in human atria but functionally absent in the ventricles, making it an ideal target. mdpi.comresearchgate.net
IK,ACh (Acetylcholine-activated potassium current): This current is activated by vagal stimulation and is primarily found in the atria. Its blockade is a strategy for vagally-mediated AF. mdpi.comresearchgate.net
This compound's relevance in this field is primarily as a non-selective benchmark. It blocks IKr and IKs, channels that are critical for repolarization in both atrial and ventricular myocytes. nih.govnih.gov This lack of atrial selectivity is fundamental to its potential for ventricular proarrhythmia. Therefore, this compound serves as a valuable reference compound against which the enhanced safety and selectivity of novel atrial-selective drugs can be compared. nih.gov Studies directly comparing IKur blockers to agents like this compound have demonstrated that IKur blockers can achieve atrial-specific effects without impacting ventricular repolarization. nih.gov
| Target Ion Channel | Primary Location | Relevance to Atrial Selectivity | Example Agent(s) |
|---|---|---|---|
| IKr (Rapid Delayed Rectifier) | Atria & Ventricles | Non-selective target | This compound, Dofetilide (B1670870), Sotalol |
| IKs (Slow Delayed Rectifier) | Atria & Ventricles | Non-selective target | This compound, HMR-1556 |
| IKur (Ultra-rapid Delayed Rectifier) | Atria Only | High; ideal atrial-selective target | Vernakalant, S9947 |
| IK,ACh (Acetylcholine-activated) | Atria (primarily) | High; target for vagally-mediated AF | Tertiapin (experimental) |
Unidentified Enzymes in this compound Cleavage
The metabolism of this compound is unusual, involving a significant cleavage of the molecule in vivo that results in two structurally distinct classes of metabolites. nih.govresearchgate.net While several pathways for its metabolism have been identified, the specific enzymes responsible for the most significant cleavage reaction remain unknown. nih.govdrugbank.com
In vitro and in vivo studies have quantified the contributions of various metabolic pathways to this compound's clearance. nih.govresearchgate.net The primary routes are:
Cleavage: This pathway accounts for approximately 35% of the drug's metabolism and leads to major metabolites such as 4-chloro-2-phenyl furoic acid. nih.govdrugbank.com Crucially, the enzyme or enzymes involved in this cleavage have not been identified. nih.govresearchgate.net
CYP450-mediated oxidation: Cytochrome P450 enzymes, specifically CYP1A1 (est. 28%) and CYP3A4/5 (est. 20%), play a major role. nih.govdrugbank.com CYP2D6 contributes minimally (<1%). nih.gov
FMO-mediated oxidation: Flavin-containing monooxygenase (FMO) is estimated to be responsible for about 14% of metabolism. nih.gov
The identification of the enzymes responsible for the main cleavage pathway is a significant gap in understanding this compound's disposition. Future research in this area would involve screening this compound against a panel of human hydrolase enzymes to pinpoint the specific catalyst. Identifying this enzyme is critical for predicting potential drug-drug interactions and understanding inter-patient variability in this compound metabolism.
| Metabolic Pathway | Estimated Contribution | Enzyme(s) Involved |
|---|---|---|
| Cleavage | ~35% | Unidentified |
| CYP1A1 Oxidation | ~28% | Cytochrome P450 1A1 |
| CYP3A4/5 Oxidation | ~20% | Cytochrome P450 3A4/5 |
| FMO Oxidation | ~14% | Flavin-containing monooxygenase |
| CYP2D6 Oxidation | <1% | Cytochrome P450 2D6 |
Further Elucidation of Ionic Mechanisms
While the primary mechanism of this compound is understood to be the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, further research is needed to fully elucidate the nuances of its ionic interactions. nih.govnih.govdrugbank.com The complexity of its action is greater than a simple dual-channel block and warrants deeper investigation.
Future research directions include:
Ancillary Channel Effects: this compound has been shown to have weaker blocking effects on other cardiac ion channels, including the L-type calcium current (ICa) and the fast sodium current (INa). drugbank.comnih.gov The block of ICa, in particular, appears to be use-dependent and may contribute to its electrophysiological profile, potentially offsetting some of the proarrhythmic risk from potassium channel blockade. nih.govnih.gov The precise contribution of these secondary effects to its antiarrhythmic and proarrhythmic actions is not fully understood.
Effects on Atrial-Specific Currents: One study provided direct evidence that this compound also inhibits multiple potassium currents in isolated human atrial myocytes, including the transient outward current (Ito) and the ultra-rapid delayed rectifier current (IKur). nih.gov This finding complicates the traditional view of this compound as solely an IKr/IKs blocker and suggests its effects on atrial tissue may be more complex than previously thought, requiring further characterization.
Molecular Binding Sites: Research has indicated that this compound may have two separate binding sites on the hERG channel (which underlies IKr), one responsible for its antagonist function and another for a more complex agonist function at certain voltages. wikipedia.org A more detailed molecular-level elucidation of these binding sites and their allosteric interactions is a key area for future study.
Conclusion
Significance of Azimilide Research in Cardiac Electrophysiology
The research into this compound has provided significant insights into the field of cardiac electrophysiology and the development of antiarrhythmic drugs. Its unique mechanism, targeting both IKr and IKs, represented an important evolution from earlier Class III agents that were more selective for IKr. nih.gov This dual-target approach was investigated for its potential to provide broader efficacy across different types of arrhythmias and patient populations. nih.govbioworld.com The study of this compound highlighted the potential advantages of multi-channel blockade in achieving arrhythmia control.
The extensive clinical trial program for this compound, including the this compound post-Infarct surVival Evaluation (ALIVE) trial and the this compound Supraventricular Arrhythmia Program (ASAP), contributed valuable data on the role of Class III antiarrhythmics in various clinical settings. nih.govnih.gov The ALIVE trial was a large-scale study designed to assess the impact of this compound on survival in high-risk patients who had recently experienced a myocardial infarction. nih.gov Although the trial did not show a statistically significant difference in all-cause mortality between this compound and placebo, it provided crucial information regarding the effects of this specific type of ion channel modulation in this patient group. nih.gov
Furthermore, investigations into this compound's effects have deepened the understanding of the complex interplay between different ion currents in both normal and pathological cardiac tissue. For example, studies comparing this compound to more selective IKr blockers like dofetilide (B1670870) have helped to elucidate the relative contributions of IKr and IKs to atrial repolarization and the termination of atrial fibrillation. nih.gov The finding that this compound's effects on the atrial effective refractory period were rate-independent, unlike the reverse use-dependent effects of dofetilide, pointed to the importance of its action on IKs. nih.gov This body of research has influenced the ongoing development of antiarrhythmic therapies, emphasizing the need to understand the detailed electrophysiological profiles of compounds and their specific actions in different disease states like ischemia and reperfusion. nih.gov
Ion Channel Effects of this compound
| Ion Current | Encoded by | Effect of this compound | Electrophysiological Consequence |
|---|---|---|---|
| Rapid delayed rectifier potassium current (IKr) | hERG channels | Blockade patsnap.com | Prolongs action potential duration and repolarization patsnap.com |
| Slow delayed rectifier potassium current (IKs) | KvLQT1 / minK channels | Blockade wikipedia.org | Contributes to prolongation of action potential duration nih.gov |
| Sodium current (INa) | - | Weak blockade wikipedia.org | Minimal effect on QRS interval nih.gov |
| L-type calcium current (ICaL) | - | Weak blockade nih.gov | May contribute to action potential duration changes glpbio.com |
Key this compound Clinical Trials
| Trial Acronym | Full Name | Patient Population | Primary Focus | Key Finding |
|---|---|---|---|---|
| ALIVE | This compound post-Infarct surVival Evaluation | High-risk post-myocardial infarction patients nih.gov | All-cause mortality nih.gov | No statistical difference in all-cause mortality between placebo and this compound. nih.gov |
| - | This compound Supraventricular Arrhythmia Program (ASAP) | Patients with atrial fibrillation/flutter or paroxysmal supraventricular tachycardia nih.gov | Time to first recurrence of arrhythmia nih.gov | Significantly prolonged the time to first recurrence of symptomatic arrhythmia. nih.govnih.gov |
| SHIELD | - | Patients with an implantable cardioverter-defibrillator (ICD) | Recurrence of ventricular tachyarrhythmias requiring ICD therapy | Significantly reduced the recurrence of VT or ventricular fibrillation terminated by shocks or ATP. ahajournals.org |
Q & A
Q. What are the primary electrophysiological mechanisms of azimilide, and how do they inform preclinical experimental design?
this compound inhibits both rapid-activating (IKr) and slow-activating (IKs) delayed rectifier potassium channels, prolonging cardiac action potential duration . Preclinical studies often use in vivo models (e.g., anesthetized rabbits) to assess QT interval prolongation and proarrhythmic risk. For example, methoxamine-sensitized rabbits are employed to evaluate torsades de pointes (TdP) incidence, with dose-dependent comparisons to other antiarrhythmics like AZD7009 . Key parameters include atrial/ventricular effective refractory periods (AERP/VERP) and QT interval dynamics.
Q. What standardized methodologies are recommended for assessing this compound's efficacy in atrial fibrillation (AF) models?
Use dual endpoints:
- Electrophysiological metrics : AERP prolongation (indicative of atrial selectivity) and VERP changes.
- Proarrhythmic risk : TdP incidence in sensitized models (e.g., methoxamine infusion) . Trials should include control groups (e.g., vehicle or comparator drugs like amiodarone) and standardized infusion protocols (e.g., cumulative dosing over 30–60 minutes) to ensure reproducibility .
Q. How should researchers address variability in this compound's pharmacokinetic data across species?
- Perform interspecies scaling using allometric principles, correlating plasma concentration-time profiles with electrophysiological effects.
- Validate findings with ex vivo human tissue models (e.g., induced pluripotent stem cell-derived cardiomyocytes) to bridge translational gaps .
Advanced Research Questions
Q. How can contradictory findings between this compound's preclinical promise and clinical inefficacy be systematically analyzed?
Case study: The ALIVE trial (n=3,717) showed no mortality benefit post-myocardial infarction, while preclinical models demonstrated antiarrhythmic activity . Methodological steps:
- Data reconciliation : Compare trial inclusion criteria (e.g., left ventricular dysfunction in ALIVE vs. healthy animal models).
- Endpoint alignment : Preclinical studies often prioritize electrophysiological markers, whereas clinical trials use mortality/hospitalization rates.
- Meta-analysis : Pool data from A-STAR, A-COMET I/II, and ALIVE to identify patient subgroups (e.g., paroxysmal vs. persistent AF) where this compound may retain efficacy .
Q. What experimental designs optimize the detection of this compound's dual ion channel effects in heterogeneous patient populations?
- Adaptive trial design : Incorporate real-time ECG monitoring to stratify patients by baseline IKr/IKs activity.
- Covariate adjustment : Account for genetic polymorphisms (e.g., KCNH2/KCNQ1 variants) affecting drug response.
- Combination therapy : Pair this compound with sodium channel blockers to mitigate proarrhythmic risk while enhancing efficacy .
Q. How should researchers handle this compound's dose-dependent QT prolongation in safety analyses?
- Concentration-response modeling : Use Hill equations to quantify QT interval changes relative to plasma levels.
- Risk stratification : Apply machine learning to ECG data to predict TdP susceptibility (e.g., T-wave morphology analysis) .
- Comparative safety : Contrast this compound’s QT effects with other class III agents (e.g., sotalol, dofetilide) in meta-regression analyses .
Data Contradiction & Replication
Q. What methodologies resolve discrepancies in this compound's atrial vs. ventricular selectivity across studies?
- Tissue-specific assays : Isolate atrial/ventricular cardiomyocytes to measure drug effects on IKur (atrial-specific) vs. IKr/IKs (ventricular).
- Species-specific modeling : Rabbits show parallel AERP/VERP prolongation with this compound, while dogs exhibit atrial selectivity—highlighting model limitations .
Q. Why did this compound fail to show antiarrhythmic benefits in the A-STAR trial despite strong preclinical data?
- Hypothesis : Preclinical models inadequately replicate human AF substrates (e.g., fibrosis, autonomic remodeling).
- Methodological adjustments :
- Use ex vivo atrial strips from AF patients to test this compound’s efficacy.
- Incorporate autonomic modulation (e.g., vagal stimulation) in animal models to mimic clinical AF triggers .
Ethical & Reporting Standards
Q. How should researchers mitigate bias when reporting this compound's proarrhythmic risk in publications?
- Transparency : Disclose all adverse events, including non-significant trends (e.g., TdP incidence in preclinical studies ).
- FAIR data principles : Share raw electrophysiological datasets (e.g., ECG intervals, refractory periods) via repositories like Dryad or Figshare .
Q. What guidelines ensure reproducibility in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
